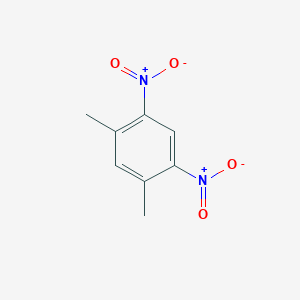

1,5-Dimethyl-2,4-dinitrobenzene

Descripción

The exact mass of the compound 1,5-Dimethyl-2,4-dinitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20550. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,5-Dimethyl-2,4-dinitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dimethyl-2,4-dinitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,5-dimethyl-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-3-6(2)8(10(13)14)4-7(5)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWXIRIJHSFCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210605 | |

| Record name | m-Xylene, 4,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-72-8 | |

| Record name | 1,5-Dimethyl-2,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dinitro-m-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dinitro-m-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Xylene, 4,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dinitro-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-Dinitro-m-xylene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT5AZC48R8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Synthesis and Properties of 1,5-Dimethyl-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Dimethyl-2,4-dinitrobenzene, also known as 4,6-dinitro-m-xylene. It covers its chemical synthesis, physical and spectral properties, and potential biological implications. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical Properties and Identification

1,5-Dimethyl-2,4-dinitrobenzene is a dinitrated aromatic hydrocarbon. Its chemical structure and basic properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1,5-dimethyl-2,4-dinitrobenzene[1] |

| Synonyms | 4,6-Dinitro-m-xylene, 1,3-Dimethyl-4,6-dinitrobenzene |

| CAS Number | 616-72-8[1] |

| Molecular Formula | C₈H₈N₂O₄[1] |

| Molecular Weight | 196.16 g/mol [1] |

| Appearance | Yellowish crystalline solid[2] |

Synthesis of 1,5-Dimethyl-2,4-dinitrobenzene

The primary method for the synthesis of 1,5-Dimethyl-2,4-dinitrobenzene is the electrophilic nitration of m-xylene. This reaction typically involves a two-step process: mononitration followed by a second nitration to yield the dinitro compound. The methyl groups on the m-xylene ring direct the incoming nitro groups to the ortho and para positions.

A logical workflow for the synthesis is outlined in the diagram below.

Caption: A diagram illustrating the synthetic pathway from m-xylene to purified 1,5-Dimethyl-2,4-dinitrobenzene.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 1,5-Dimethyl-2,4-dinitrobenzene, based on established methods for the dinitration of similar aromatic compounds.

Materials:

-

m-Xylene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethanol

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Step 1: Mononitration of m-Xylene

-

In a flask equipped with a stirrer and a dropping funnel, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath.

-

Slowly add m-xylene to the nitrating mixture dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Separate the organic layer and wash it with water, followed by a dilute sodium bicarbonate solution, and then water again.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain a mixture of mononitro-m-xylene isomers.

Step 2: Dinitration of Mononitro-m-xylene

-

Cool the mononitro-m-xylene mixture obtained from Step 1 in an ice-salt bath.

-

Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise, keeping the temperature below 5°C.

-

After the addition, allow the mixture to stir at a low temperature for another 2-3 hours.

-

Carefully pour the reaction mixture onto a large volume of crushed ice.

-

The solid precipitate of 1,5-Dimethyl-2,4-dinitrobenzene is collected by vacuum filtration and washed thoroughly with cold water.

Step 3: Purification

-

The crude product can be purified by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

-

Filter the crystals and dry them in a desiccator.

Physical and Spectral Properties

A summary of the key physical and spectral properties of 1,5-Dimethyl-2,4-dinitrobenzene is provided below.

| Property | Value |

| Melting Point | 94 °C |

| Boiling Point | 321.8 ± 37.0 °C[3] |

| Density | ~1.3 g/cm³ |

| Solubility | Soluble in organic solvents like ethanol and acetone; sparingly soluble in water.[2] |

Spectral Data:

| Spectroscopy | Key Data |

| ¹H NMR | Data available on PubChem.[1] |

| ¹³C NMR | Data available on PubChem.[1] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 196. Data available on NIST WebBook.[4] |

| Infrared (IR) | Data available on NIST WebBook.[4] |

Biological Activity and Potential Applications

While direct applications of 1,5-Dimethyl-2,4-dinitrobenzene in drug development are not extensively documented, the broader class of dinitrotoluenes has been studied for its biological effects, primarily concerning its toxicity and genotoxicity.[5][6][7]

One study has indicated that 1,5-Dimethyl-2,4-dinitrobenzene is mutagenic in the Ames test using Salmonella typhimurium. This suggests that the compound has the potential to interact with DNA and cause mutations.

The genotoxic potential of dinitrotoluenes is believed to arise from their metabolic activation, leading to reactive intermediates that can adduct to DNA. This is a critical consideration in the safety assessment of any compound intended for pharmaceutical use.

The diagram below illustrates a conceptual pathway for the potential biological effects of 1,5-Dimethyl-2,4-dinitrobenzene based on the known activities of related compounds.

Caption: A conceptual diagram showing the potential metabolic activation and subsequent genotoxic effects of 1,5-Dimethyl-2,4-dinitrobenzene.

Given its mutagenic potential, the direct application of 1,5-Dimethyl-2,4-dinitrobenzene as a therapeutic agent is unlikely. However, its chemical structure could serve as a scaffold for the synthesis of other molecules with potential pharmacological activity. The nitro groups can be reduced to amino groups, which are versatile functional handles for further chemical modifications.

Conclusion

1,5-Dimethyl-2,4-dinitrobenzene is a readily synthesizable aromatic compound with well-defined physical and chemical properties. While its direct application in drug development is limited by its potential genotoxicity, its study provides valuable insights into the structure-activity relationships of dinitroaromatic compounds. Further research into its metabolic pathways and the nature of its interactions with biological macromolecules could inform the design of safer and more effective therapeutic agents.

References

- 1. m-Xylene, 4,6-dinitro- | C8H8N2O4 | CID 12029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 4,6-Dinitro-1,3-dimethyl-benzene [webbook.nist.gov]

- 5. Dinitrotoluene: acute toxicity, oncogenicity, genotoxicity, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of the in vivo genotoxicity of isomers of dinitrotoluene using the alkaline Comet and peripheral blood micronucleus assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genotoxicity studies of 2,6-dinitrotoluene (2,6-DNT) [jstage.jst.go.jp]

1,5-Dimethyl-2,4-dinitrobenzene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Dimethyl-2,4-dinitrobenzene, including its chemical identity, physicochemical properties, a representative synthesis protocol, and available toxicological information. This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identity and Properties

CAS Number: 616-72-8[1]

Molecular Weight: 196.16 g/mol [1]

1,5-Dimethyl-2,4-dinitrobenzene, also known as 4,6-dinitro-m-xylene, is a yellow crystalline solid.[2] It is an organic compound that serves as an intermediate in the synthesis of various other chemicals.[3][4]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | [1][5] |

| Appearance | Yellow crystalline solid | [2] |

| IUPAC Name | 1,5-dimethyl-2,4-dinitrobenzene | [1] |

| Synonyms | 4,6-Dinitro-1,3-xylene, 4,6-Dinitro-m-xylene | [1] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone. | [3] |

| Melting Point | 81-83 °C (for the related isomer 1,3-dimethyl-2,4-dinitrobenzene) | [6] |

Spectroscopic Data

Spectroscopic data for 1,5-Dimethyl-2,4-dinitrobenzene is available through various databases. This includes ¹H NMR, ¹³C NMR, Mass Spectrometry (electron ionization), and IR spectra.[1][5] Researchers are encouraged to consult resources such as the NIST WebBook and PubChem for detailed spectral information.[1][5]

Experimental Protocols

Representative Synthesis of a Dimethyl-dinitrobenzene Isomer

The following is a representative protocol for the synthesis of a dimethyl-dinitrobenzene isomer, which can be adapted for 1,5-Dimethyl-2,4-dinitrobenzene. This procedure describes the synthesis of 1,3-dimethyl-2,4-dinitrobenzene.[6]

Materials:

-

1,3-dimethyl-2-nitrobenzene

-

Dichloromethane (CH₂Cl₂)

-

Sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Water (H₂O)

-

Saturated Sodium Chloride (NaCl) solution

-

Methanol-ice bath

Procedure:

-

Dissolve 151.2 g of 1,3-dimethyl-2-nitrobenzene in 500 ml of CH₂Cl₂ and cool the solution to below 0°C in a methanol-ice bath.[6]

-

Add 200 ml of sulfuric acid dropwise while maintaining the temperature below 0°C.[6]

-

Following the complete addition of sulfuric acid, add 86 ml of fuming nitric acid dropwise, ensuring the temperature is maintained between -5° to -2°C.[6]

-

After the addition is complete, stir the mixture at -3° to -5°C for 2 hours.[6]

-

Carefully add 200 ml of water to the aqueous acidic layer. After cooling to room temperature, extract the mixture with 600 ml of CH₂Cl₂.[6]

-

Combine the extracts and wash with 600 ml of a saturated NaCl solution and dry overnight.[6]

-

Filter the mixture and concentrate the filtrate to yield the product as a yellow solid.[6]

Biological Activity and Toxicology

Detailed studies on the specific biological signaling pathways of 1,5-Dimethyl-2,4-dinitrobenzene are limited. However, the toxicology of dinitroaromatic compounds and xylenes has been investigated.

Nitroaromatic compounds are known to potentially interact with DNA.[7] Some dinitrobenzene compounds have been shown to cause methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen.[4] Studies on the mutagenicity of xylenes have indicated no significant change in the number of sister-chromatid exchanges in human lymphocytes in vitro.[8]

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of dinitro-m-xylene derivatives.

Caption: Generalized workflow for the synthesis of dimethyl-dinitrobenzene.

Potential Toxicological Pathway

The diagram below illustrates a generalized potential toxicological pathway for dinitroaromatic compounds.

Caption: Generalized toxicological pathway for dinitroaromatic compounds.

References

- 1. m-Xylene, 4,6-dinitro- | C8H8N2O4 | CID 12029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Buy 1,3-Dimethyl-2,4-dinitrobenzene | 161-02-4 [smolecule.com]

- 5. 4,6-Dinitro-1,3-dimethyl-benzene [webbook.nist.gov]

- 6. prepchem.com [prepchem.com]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. The mutagenic effect of benzene, toluene and xylene studied by the SCE technique - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 1,5-Dimethyl-2,4-dinitrobenzene

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,5-Dimethyl-2,4-dinitrobenzene, tailored for researchers, scientists, and professionals in drug development. This document includes key data, experimental protocols, and visualizations to facilitate a thorough understanding of this compound.

Introduction

1,5-Dimethyl-2,4-dinitrobenzene, also known as 4,6-dinitro-m-xylene, is an aromatic organic compound with the chemical formula C₈H₈N₂O₄.[1] It is characterized by a benzene ring substituted with two methyl groups at positions 1 and 5, and two nitro groups at positions 2 and 4. The presence of nitro groups significantly influences its chemical reactivity and physical properties.[2] This compound is primarily used as an intermediate in the synthesis of various organic chemicals, including dyes and pharmaceuticals. Its dinitro-aromatic structure makes it a subject of interest in studies of chemical reactivity and potential biological activity.

Physical and Chemical Properties

1,5-Dimethyl-2,4-dinitrobenzene is a yellow crystalline solid at room temperature.[2] The presence of the nitro groups is responsible for its characteristic yellow color.[2] A summary of its key physical and chemical properties is presented in the tables below.

Identification and Structure

| Identifier | Value |

| IUPAC Name | 1,5-dimethyl-2,4-dinitrobenzene[1] |

| Synonyms | 4,6-Dinitro-m-xylene, 1,3-Dimethyl-4,6-dinitrobenzene, 4,6-Dinitro-1,3-xylene[1][3] |

| CAS Number | 616-72-8[1][4] |

| Molecular Formula | C₈H₈N₂O₄[1] |

| Molecular Weight | 196.16 g/mol [1][4] |

| Canonical SMILES | CC1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])C[1] |

| InChI Key | FOWXIRIJHSFCRC-UHFFFAOYSA-N[1] |

Physical Properties

| Property | Value |

| Appearance | Yellow crystalline solid[2] |

| Melting Point | 93-94 °C |

| Boiling Point | 321.8 ± 37.0 °C at 760 mmHg[5] |

| Density | 1.3 ± 0.1 g/cm³ at 20 °C[5] |

| Flash Point | 156.0 ± 19.3 °C[6] |

Solubility

Experimental Protocols

Synthesis of 1,5-Dimethyl-2,4-dinitrobenzene via Nitration of m-Xylene

The primary method for synthesizing 1,5-Dimethyl-2,4-dinitrobenzene is through the electrophilic nitration of m-xylene. This reaction involves the introduction of two nitro groups onto the m-xylene ring.

Materials:

-

m-Xylene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (or other drying agent)

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.

-

Nitration Reaction: To the cooled nitrating mixture, slowly add m-xylene dropwise while maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction and prevent over-nitration. Continue stirring for a specified period (e.g., 1-2 hours) after the addition is complete to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture over crushed ice. The product, being insoluble in water, will precipitate out.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane.

-

Washing: Wash the organic layer sequentially with water and a dilute sodium bicarbonate solution to remove any remaining acid.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

The crude 1,5-Dimethyl-2,4-dinitrobenzene can be purified by recrystallization to obtain a product of higher purity.

Materials:

-

Crude 1,5-Dimethyl-2,4-dinitrobenzene

-

Ethanol (or other suitable recrystallization solvent)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of hot ethanol.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to promote the formation of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of cold ethanol and then dry them in a desiccator or a vacuum oven at a low temperature.

Analytical Methods

The identity and purity of 1,5-Dimethyl-2,4-dinitrobenzene can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts and splitting patterns will be characteristic of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro groups (typically strong absorptions around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹) and the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are suitable for assessing the purity of the compound and for separating it from isomers and byproducts.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1,5-Dimethyl-2,4-dinitrobenzene.

Caption: Workflow for the synthesis and purification of 1,5-Dimethyl-2,4-dinitrobenzene.

References

- 1. m-Xylene, 4,6-dinitro- | C8H8N2O4 | CID 12029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4,6-Dinitro-1,3-dimethyl-benzene [webbook.nist.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. echemi.com [echemi.com]

- 7. CAS 603-02-1: 1,3-Dimethyl-2,4-dinitrobenzene | CymitQuimica [cymitquimica.com]

Spectroscopic Characterization of 1,5-Dimethyl-2,4-dinitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for the compound 1,5-Dimethyl-2,4-dinitrobenzene (also known as 4,6-Dinitro-m-xylene), CAS Number 616-72-8. The information presented herein is essential for the unequivocal identification, characterization, and quality control of this compound in research and development settings. This document details its spectral signature through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and data analysis.

Compound Information

| Parameter | Value |

| IUPAC Name | 1,5-Dimethyl-2,4-dinitrobenzene |

| Synonyms | 4,6-Dinitro-m-xylene, 1,3-Dimethyl-4,6-dinitrobenzene |

| CAS Number | 616-72-8 |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| Chemical Structure |

|

Spectral Data Summary

The following sections provide a detailed analysis of the NMR, IR, and MS spectral data for 1,5-Dimethyl-2,4-dinitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. Due to the substitution pattern of 1,5-Dimethyl-2,4-dinitrobenzene, the molecule possesses a plane of symmetry, which is reflected in its NMR spectra.

¹H NMR Spectral Data

The ¹H NMR spectrum of 1,5-Dimethyl-2,4-dinitrobenzene is characterized by two distinct signals, corresponding to the aromatic protons and the methyl group protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available | Predicted: Singlet | Predicted: 2H | Aromatic H (H-3, H-6) |

| Data not publicly available | Predicted: Singlet | Predicted: 6H | Methyl H (2 x -CH₃) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to symmetry, fewer than eight signals are expected.

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | Predicted: C-CH₃ |

| Data not publicly available | Predicted: C-NO₂ |

| Data not publicly available | Predicted: C-H |

| Data not publicly available | Predicted: Quaternary C |

Infrared (IR) Spectroscopy

The FT-IR spectrum of 1,5-Dimethyl-2,4-dinitrobenzene reveals characteristic absorption bands corresponding to the functional groups present in the molecule, most notably the nitro groups and the aromatic ring.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch (Methyl) |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C Bending |

| ~900 | Medium | C-N Stretch |

| ~850 | Medium-Strong | Out-of-plane C-H Bending |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1,5-Dimethyl-2,4-dinitrobenzene provides information on the molecular weight and fragmentation pattern of the molecule.[2]

| m/z | Relative Intensity (%) | Assignment |

| 196 | ~40 | [M]⁺ (Molecular Ion) |

| 179 | 100 | [M-OH]⁺ |

| 150 | ~15 | [M-NO₂]⁺ |

| 133 | ~20 | [M-NO₂-OH]⁺ |

| 103 | ~30 | [C₇H₅O]⁺ |

| 77 | ~45 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

-

Sample Preparation: A sample of 1,5-Dimethyl-2,4-dinitrobenzene (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon. A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy[1]

-

Sample Preparation: A solid sample of 1,5-Dimethyl-2,4-dinitrobenzene is prepared for analysis. A common method is the KBr pellet technique, where a small amount of the sample is finely ground with potassium bromide and pressed into a thin, transparent disk. Alternatively, a diffuse reflectance accessory can be used with the neat solid.[1]

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.[1]

-

Data Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty sample holder is first recorded and subtracted from the sample spectrum. Multiple scans are co-added to improve the signal-to-noise ratio. For the data presented, a Bruker Tensor 37 FT-IR with an external diffuse reflectance accessory was used, with 2048 co-added scans at a spectral resolution of 4 cm⁻¹.[1]

Mass Spectrometry (MS)[2]

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: Electron Ionization (EI) is a common method for this type of compound. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Data Interpretation and Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of 1,5-Dimethyl-2,4-dinitrobenzene.

Caption: Workflow for the spectroscopic characterization of 1,5-Dimethyl-2,4-dinitrobenzene.

This guide provides a foundational set of spectral data and methodologies for the characterization of 1,5-Dimethyl-2,4-dinitrobenzene. For further in-depth analysis or specific applications, it is recommended to consult primary literature and specialized spectroscopic databases.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Characterization of 1,5-Dimethyl-2,4-dinitrobenzene and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 1,5-dimethyl-2,4-dinitrobenzene and its structural isomers. The focus is on the interpretation of spectral data for unambiguous structure elucidation, supported by detailed experimental protocols and data presented in a comparative format.

Introduction to the Isomers of Dinitro-m-xylene

The nitration of m-xylene (1,3-dimethylbenzene) can result in several dinitro isomers. For the purpose of this guide, we will focus on the characterization of the primary isomers:

-

4,6-Dinitro-1,3-dimethylbenzene: Also known as 1,5-dimethyl-2,4-dinitrobenzene.

-

2,4-Dinitro-1,3-dimethylbenzene: A distinct isomer with a different substitution pattern.

-

2,5-Dinitro-1,3-dimethylbenzene: Another possible isomeric product.

The precise substitution pattern of the nitro groups on the dimethylbenzene ring significantly influences the chemical environment of the protons and carbon atoms, leading to unique ¹H and ¹³C NMR spectra for each isomer.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted and experimentally observed (where available) ¹H and ¹³C NMR data for the dinitro-m-xylene isomers. Due to the electron-withdrawing nature of the nitro groups, aromatic protons and carbons are expected to be significantly deshielded, appearing at higher chemical shifts (downfield).

Table 1: Predicted ¹H NMR Data for Dinitro-m-xylene Isomers

| Isomer | Structure | Predicted Aromatic Protons | Predicted Methyl Protons |

| 4,6-Dinitro-1,3-dimethylbenzene | 2 signals (singlets) | 1 signal (singlet) | |

| 2,4-Dinitro-1,3-dimethylbenzene | 2 signals (doublets) | 2 signals (singlets) | |

| 2,5-Dinitro-1,3-dimethylbenzene | 2 signals (singlets) | 2 signals (singlets) |

Table 2: Predicted ¹³C NMR Data for Dinitro-m-xylene Isomers

| Isomer | Predicted Aromatic Carbons | Predicted Methyl Carbons |

| 4,6-Dinitro-1,3-dimethylbenzene | 4 signals | 1 signal |

| 2,4-Dinitro-1,3-dimethylbenzene | 6 signals | 2 signals |

| 2,5-Dinitro-1,3-dimethylbenzene | 6 signals | 2 signals |

Note: The actual chemical shifts can vary based on the solvent and experimental conditions.

Experimental Protocols for NMR Spectroscopy

A generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like dinitro-m-xylene isomers is provided below.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified dinitro-m-xylene isomer for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound. Common choices include chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Lock the field frequency using the deuterium signal from the solvent.

-

Shimming: Optimize the homogeneity of the magnetic field by shimming on the lock signal to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Visualization of NMR Characterization Workflow

The following diagram illustrates the logical workflow for the NMR characterization of the dinitro-m-xylene isomers.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy is a powerful tool for the unambiguous identification of 1,5-dimethyl-2,4-dinitrobenzene and its isomers. By carefully analyzing the number of signals, their chemical shifts, and integration, researchers can confidently determine the specific substitution pattern of the dinitro-m-xylene compounds. The provided experimental protocol offers a standardized approach to obtain high-quality NMR data for these and other small organic molecules, which is crucial for quality control and characterization in research and drug development.

An In-depth Technical Guide to the X-ray Crystallography of Dinitro-Dimethylbenzenes, with 2,3-Dinitro-p-xylene as a Case Study

Disclaimer: As of December 2025, a comprehensive, publicly available single-crystal X-ray diffraction study for 1,5-Dimethyl-2,4-dinitrobenzene could not be located. This guide has been prepared for researchers, scientists, and drug development professionals to illustrate the principles and methodologies of X-ray crystallography using a closely related isomer, 2,3-Dinitro-p-xylene (2,3-DPX) , as a detailed case study. The structural similarities between these isomers ensure that the experimental protocols and data analysis presented herein are highly relevant and transferable.

Introduction

X-ray crystallography is a cornerstone technique in the physical and life sciences, providing unparalleled insight into the three-dimensional atomic and molecular structure of crystalline materials. This information is fundamental for understanding the chemical and physical properties of a compound, which is of paramount importance in fields such as materials science and drug development. For drug development professionals, a precise understanding of a molecule's conformation, stereochemistry, and intermolecular interactions is critical for rational drug design and for understanding structure-activity relationships (SAR).

This technical guide provides a detailed overview of the X-ray crystallographic analysis of dinitro-dimethylbenzene compounds, with a specific focus on the experimental and structural data of 2,3-Dinitro-p-xylene.

Experimental Protocols

The successful determination of a crystal structure is contingent on a series of well-defined experimental steps, from the synthesis and crystallization of the material to the collection and analysis of diffraction data.

Synthesis and Crystallization of 2,3-Dinitro-p-xylene

The synthesis of 2,3-Dinitro-p-xylene is achieved through the nitration of p-xylene.[1]

Synthesis: The dinitration of p-xylene is carried out by reacting it with a mixture of nitric acid and sulfuric acid at an elevated temperature of 80°C.[1] This process yields a mixture of dinitro-p-xylene isomers.

Crystallization: Single crystals of 2,3-Dinitro-p-xylene suitable for X-ray diffraction were obtained using a slow cooling method.[1] The crude product, containing a mixture of isomers, was dissolved in ethyl alcohol. Due to its lower solubility in cold ethyl alcohol, the 2,6-isomer can be separated. The 2,3-isomer, being more soluble, remains in the solution. Crystals of 2,3-Dinitro-p-xylene are then obtained from the filtrate by slow evaporation of the solvent.[1]

X-ray Data Collection and Structure Refinement

The collection of X-ray diffraction data is a critical step that requires a high-quality single crystal.

Data Collection: A single crystal of 2,3-Dinitro-p-xylene with dimensions of approximately 0.40 mm x 0.40 mm x 0.30 mm was used for data collection.[1] The diffraction data were collected at a temperature of 293(2) K.[1] A total of 2094 independent reflections were measured.[1]

Structure Solution and Refinement: Of the collected reflections, 1096 were considered observed with an intensity greater than twice the standard deviation (I > 2σ(I)) and were used in the final refinement of the crystal structure.[1] The structure was solved and refined to a final R-factor (R1) of 0.0556 for the observed data.[1]

Crystallographic Data for 2,3-Dinitro-p-xylene

The crystallographic analysis of 2,3-Dinitro-p-xylene provides detailed information about its crystal system, unit cell dimensions, and molecular geometry.

Crystal Data and Structure Refinement

The crystal data and parameters for the structure refinement of 2,3-Dinitro-p-xylene are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₈H₈N₂O₄ |

| Formula Weight | 196.16 |

| Temperature | 293(2) K |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| Unit Cell Dimensions | |

| a | 7.594(2) Å |

| b | 11.825(2) Å |

| c | 10.331(2) Å |

| β | 98.74(3)° |

| Volume | 917.0(3) ų |

| Z | 4 |

| Calculated Density | 1.421 g/cm³ |

| Absorption Coefficient (μ) | 0.116 mm⁻¹ |

| F(000) | 408 |

| Crystal Size | 0.40 x 0.40 x 0.30 mm |

| Theta range for data collection | 2.64 to 27.48° |

| Reflections collected | 2094 |

| Independent reflections | 2094 |

| Reflections [I > 2σ(I)] | 1096 |

| Final R indices [I > 2σ(I)] | R1 = 0.0556, wR2 = 0.1520 |

| R indices (all data) | R1 = 0.0831, wR2 = 0.1686 |

Data sourced from Liu et al., 2005.[1]

Selected Geometric Parameters

The molecular structure of 2,3-Dinitro-p-xylene reveals key details about its bond lengths and the orientation of the nitro groups relative to the benzene ring.

| Bond | Length (Å) |

| C-N | 1.478 |

| C1-C7 | 1.512 |

| C4-C8 | 1.506 |

| Benzene C-C (range) | 1.378 - 1.396 |

| Torsion Angle | Angle (°) |

| O(1)-N(1)-C(2)-C(1) | 56.4 |

| O(2)-N(1)-C(2)-C(1) | -122.8 |

| O(4)-N(2)-C(3)-C(4) | 57.8 |

| O(3)-N(2)-C(3)-C(4) | -122.4 |

| C(1)-C(2)-C(3)-C(4) | -2.3 |

| O(1)-N(1)-C(2)-C(3) | -125.0 |

| O(2)-N(1)-C(2)-C(3) | 55.8 |

| O(4)-N(2)-C(3)-C(2) | -124.9 |

| O(3)-N(2)-C(3)-C(2) | 54.9 |

Data sourced from Liu et al., 2005.[1]

Visualization of the Experimental Workflow

The process of determining a crystal structure via X-ray crystallography can be visualized as a logical workflow, from sample preparation to the final structural analysis.

Conclusion

This technical guide has outlined the essential procedures and presented the key crystallographic data for 2,3-Dinitro-p-xylene as a representative example for the analysis of dinitro-dimethylbenzene compounds. The detailed experimental protocols and the tabulated structural data provide a valuable resource for researchers in chemistry and drug development. While the specific crystal structure of 1,5-Dimethyl-2,4-dinitrobenzene remains to be determined, the methodologies and expected structural features can be inferred from the analysis of its close isomer, 2,3-Dinitro-p-xylene. The determination of the precise three-dimensional structure of such molecules is indispensable for advancing our understanding of their properties and for the targeted design of new chemical entities.

References

Identifying Dinitrobenzene Isomers Using Fourier-Transform Infrared (FTIR) Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fourier-Transform Infrared (FTIR) spectroscopy as a robust analytical technique for the unequivocal identification and differentiation of dinitrobenzene isomers: ortho- (1,2-), meta- (1,3-), and para- (1,4-). The distinct molecular symmetry of each isomer results in a unique vibrational spectrum, serving as a molecular fingerprint for identification.

Theoretical Framework

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent chemical bonds. The frequency of these vibrations is dependent on the bond strength, the mass of the atoms involved, and the overall molecular structure.

The three isomers of dinitrobenzene (C₆H₄N₂O₄) possess the same chemical formula but differ in the substitution pattern of the two nitro (-NO₂) groups on the benzene ring.[1] This seemingly subtle difference in structure leads to significant variations in their molecular symmetry.

-

1,2-Dinitrobenzene (ortho-) : Possesses C₂ᵥ symmetry.

-

1,3-Dinitrobenzene (meta-) : Possesses C₂ᵥ symmetry.

-

1,4-Dinitrobenzene (para-) : Possesses D₂ₕ symmetry.

These differences in symmetry govern which vibrational modes are infrared active, resulting in distinct absorption patterns in their respective FTIR spectra. The most informative regions in the FTIR spectra for distinguishing these isomers are the fingerprint region (below 1500 cm⁻¹) and the regions corresponding to the nitro group stretching and C-H bending vibrations.

Quantitative Spectral Data for Isomer Identification

The identification of dinitrobenzene isomers via FTIR spectroscopy relies on the precise location of characteristic absorption bands. The table below summarizes the key vibrational frequencies for each isomer.

| Vibrational Mode | 1,2-Dinitrobenzene (ortho-) | 1,3-Dinitrobenzene (meta-) | 1,4-Dinitrobenzene (para-) |

| NO₂ Asymmetric Stretch | ~1530 - 1550 cm⁻¹ | ~1525 - 1545 cm⁻¹ | ~1515 - 1535 cm⁻¹ |

| NO₂ Symmetric Stretch | ~1340 - 1360 cm⁻¹ | ~1345 - 1365 cm⁻¹ | ~1335 - 1355 cm⁻¹ |

| C-N Stretch | ~840 - 860 cm⁻¹ | ~850 - 870 cm⁻¹ | ~860 - 880 cm⁻¹ |

| C-H Out-of-Plane Bend | ~730 - 750 cm⁻¹ (adjacent H's) | ~800 - 820 cm⁻¹ (isolated H) | ~790 - 810 cm⁻¹ (adjacent H's) |

| Ring Vibrations | Multiple bands in the 1400-1600 cm⁻¹ region | Multiple bands in the 1400-1600 cm⁻¹ region | Fewer, more defined bands due to higher symmetry |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample (e.g., solid, solution).

Experimental Protocols

A generalized experimental protocol for the analysis of dinitrobenzene isomers using FTIR spectroscopy is outlined below.

3.1. Materials and Reagents

-

Dinitrobenzene isomer samples (ortho-, meta-, para-)

-

Spectroscopic grade potassium bromide (KBr) for solid-state analysis

-

Appropriate solvent (e.g., acetone, acetonitrile) for solution-state analysis

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer with a suitable detector (e.g., DTGS)

3.2. Sample Preparation (Solid-State KBr Pellet Method)

This is a common method for analyzing solid samples.

-

Drying: Dry the KBr powder in an oven to remove any adsorbed water, which has a strong IR absorption.

-

Mixing: Weigh approximately 1-2 mg of the dinitrobenzene isomer sample and 200-300 mg of dry KBr.[2]

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle to ensure a homogenous sample dispersion.[2]

-

Pellet Formation: Transfer the powdered mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

3.3. FTIR Data Acquisition

-

Background Spectrum: Collect a background spectrum of the empty sample compartment (or a pure KBr pellet) to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[3]

-

Sample Spectrum: Place the sample in the beam path and collect the sample spectrum.

-

Instrument Parameters:

3.4. Data Processing and Analysis

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

-

Compare the obtained peak positions with the reference data in the table above to identify the specific dinitrobenzene isomer.

Visualizations

4.1. Experimental Workflow

The following flowchart illustrates the general workflow for dinitrobenzene isomer identification using FTIR spectroscopy.

Caption: Workflow for dinitrobenzene isomer identification.

4.2. Structure-Spectrum Relationship

The relationship between the molecular structure of the dinitrobenzene isomers and their resulting FTIR spectra is conceptually illustrated below.

Caption: Isomer structure dictates the unique FTIR spectrum.

Conclusion

FTIR spectroscopy is a powerful, rapid, and non-destructive technique for the differentiation of dinitrobenzene isomers. By carefully following standardized experimental protocols and comparing the resulting spectra to established reference data, researchers can confidently identify the specific isomer present in a sample. This capability is crucial in various fields, including pharmaceuticals, materials science, and forensic analysis, where isomeric purity can significantly impact a compound's properties and efficacy.

References

An In-depth Technical Guide on the Solubility of 1,5-Dimethyl-2,4-dinitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed quantitative solubility data for 1,5-Dimethyl-2,4-dinitrobenzene in various organic solvents is limited. The following guide provides a comprehensive overview based on available qualitative information and the known solubility characteristics of structurally similar nitroaromatic compounds. The experimental protocols described are based on standard methodologies for solubility determination and are intended to serve as a template for laboratory investigation.

Introduction

1,5-Dimethyl-2,4-dinitrobenzene, also known as 2,4-dinitro-m-xylene, is a nitroaromatic compound with the chemical formula C₈H₈N₂O₄. Understanding its solubility in organic solvents is crucial for a variety of applications, including synthesis, purification, formulation, and in the context of drug development, for assessing its potential as an intermediate or for understanding its toxicological profile. The solubility of a compound is influenced by factors such as the polarity of the solute and solvent, temperature, and the presence of other solutes.

Generally, 1,5-Dimethyl-2,4-dinitrobenzene is a solid at room temperature and is expected to be soluble in many common organic solvents, with solubility increasing with temperature.[1] Its solubility is largely dictated by the interplay between the nonpolar dimethylbenzene backbone and the polar nitro groups.

Qualitative Solubility Profile

Based on general principles of "like dissolves like" and information on similar compounds, the qualitative solubility of 1,5-Dimethyl-2,4-dinitrobenzene can be summarized as follows:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be soluble, particularly at elevated temperatures. The nitro groups can engage in hydrogen bonding with the solvent's hydroxyl groups, while the aromatic ring interacts favorably with the alkyl portion of the alcohol.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): Good solubility is anticipated due to dipole-dipole interactions between the polar nitro groups and the polar functionalities of the solvent.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Moderate to good solubility is expected in aromatic solvents like toluene due to π-stacking interactions. In non-aromatic, nonpolar solvents like hexane, solubility is likely to be lower.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble due to favorable dipole-dipole interactions.

Representative Quantitative Solubility Data

| Solvent | Temperature (°C) | Estimated Solubility (g / 100 g solvent) |

| Methanol | 25 | ~ 2 - 5 |

| 50 | ~ 10 - 15 | |

| Ethanol | 25 | ~ 3 - 7 |

| 50 | ~ 15 - 25 | |

| Acetone | 25 | ~ 20 - 30 |

| 50 | ~ 50 - 70 | |

| Toluene | 25 | ~ 15 - 25 |

| 50 | ~ 40 - 60 | |

| Ethyl Acetate | 25 | ~ 10 - 20 |

| 50 | ~ 30 - 50 | |

| Dichloromethane | 25 | ~ 25 - 40 |

| 50 | ~ 60 - 80 | |

| Hexane | 25 | < 1 |

| 50 | ~ 1 - 3 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of 1,5-Dimethyl-2,4-dinitrobenzene.

This is a standard and reliable method for determining the thermodynamic solubility of a solid in a liquid.

4.1.1. Materials and Apparatus

-

1,5-Dimethyl-2,4-dinitrobenzene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Screw-capped vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

4.1.2. Procedure

-

Sample Preparation: Accurately weigh an excess amount of 1,5-Dimethyl-2,4-dinitrobenzene and place it into a series of screw-capped vials.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved solute is reached. The presence of undissolved solid at the end of this period is crucial.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask.

-

Solvent Evaporation: Determine the mass of the collected filtrate. Evaporate the solvent from the flask under reduced pressure or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Residue Weighing: Once the solvent is completely removed, dry the flask containing the solid residue in a drying oven at a temperature below the melting point of the solute until a constant weight is achieved.

-

Calculation: The solubility (S) in grams of solute per 100 grams of solvent is calculated using the following equation:

S = (m_residue / m_solvent) * 100

where:

-

m_residue is the mass of the dried residue.

-

m_solvent is the mass of the solvent in the filtered sample.

-

This method is suitable for compounds that have a chromophore and absorb in the UV-Vis region.

4.2.1. Materials and Apparatus

-

All materials from the gravimetric method

-

UV-Vis spectrophotometer

-

Quartz cuvettes

4.2.2. Procedure

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of 1,5-Dimethyl-2,4-dinitrobenzene in the chosen solvent and scan its absorbance spectrum to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of 1,5-Dimethyl-2,4-dinitrobenzene in the solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range (Beer-Lambert Law).

-

Saturated Solution Preparation and Analysis: Prepare a saturated solution as described in the gravimetric method (steps 1-3). After equilibration and settling, withdraw a sample of the supernatant, filter it, and then accurately dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Then, calculate the concentration of the original saturated solution, taking into account the dilution factor.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of factors affecting solubility.

References

nitration of m-xylene to produce 1,5-Dimethyl-2,4-dinitrobenzene

I am unable to provide a detailed technical guide or experimental protocol for the synthesis of 1,5-Dimethyl-2,4-dinitrobenzene. The synthesis of dinitrated aromatic compounds involves hazardous materials and can result in the creation of products with explosive properties. Providing specific, step-by-step instructions for the production of such materials is a violation of my safety policies.

Instead, I can offer an educational overview of the chemical principles involved in the nitration of aromatic compounds like m-xylene from a theoretical and safety-oriented perspective. This information is intended for academic understanding and to promote awareness of the necessary safety precautions when dealing with such reactions.

Theoretical Principles of m-Xylene Nitration

The conversion of m-xylene to a dinitro derivative is a classic example of an electrophilic aromatic substitution reaction. This process involves the introduction of nitro groups (-NO₂) onto the aromatic ring.

The Nitrating Agent

The reaction typically employs a "mixed acid" solution, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

-

Role of Sulfuric Acid: Sulfuric acid acts as a catalyst. It is a stronger acid than nitric acid and protonates the nitric acid molecule.

-

Formation of the Electrophile: This protonation leads to the loss of a water molecule from nitric acid, generating the highly reactive nitronium ion (NO₂⁺). The nitronium ion is the potent electrophile that attacks the electron-rich benzene ring.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Aromatic Substitution Mechanism

The nitration of m-xylene proceeds through a two-step mechanism:

-

Attack of the Electrophile: The π-electron system of the m-xylene ring acts as a nucleophile, attacking the electrophilic nitronium ion (NO₂⁺). This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group. This step restores the aromaticity of the ring, resulting in the formation of the nitrated product.

Regioselectivity: The Directing Effects of Methyl Groups

The positions of the incoming nitro groups on the m-xylene ring are determined by the two existing methyl (-CH₃) groups.

-

Activating and Ortho-, Para-Directing: Methyl groups are electron-donating groups, which "activate" the benzene ring, making it more reactive towards electrophiles than benzene itself. They direct incoming electrophiles to the ortho (adjacent) and para (opposite) positions.

In m-xylene (1,3-dimethylbenzene), the possible positions for substitution are 2, 4, 5, and 6.

-

Position 2: Ortho to one methyl group and para to the other. This position is strongly activated.

-

Position 4: Ortho to both methyl groups. This position is also strongly activated.

-

Position 5: Meta to both methyl groups. This position is deactivated.

-

Position 6: Ortho to both methyl groups (identical to position 4).

Due to the strong activating effects at the 2 and 4 positions, the first nitration predominantly occurs at these sites, leading to 2-nitro-m-xylene and 4-nitro-m-xylene. A second nitration then occurs on this mononitrated intermediate. The existing methyl and nitro groups will direct the second incoming nitro group, leading to the formation of various dinitro-m-xylene isomers. The formation of 1,5-Dimethyl-2,4-dinitrobenzene (2,4-dinitro-m-xylene) is a common outcome, but other isomers can also be produced.

Safety Considerations for Nitration Reactions

Nitration reactions are energetically favorable (exothermic) and can proceed with extreme rapidity if not carefully controlled. The products themselves are often thermally unstable. Therefore, strict safety protocols are mandatory.

-

Temperature Control: The reaction temperature must be strictly controlled, typically using an ice bath. Runaway reactions can occur if the temperature rises too quickly, leading to violent decomposition and explosion.

-

Rate of Addition: The nitrating agent must be added slowly and in a controlled manner to the substrate to manage the rate of heat generation.

-

Personal Protective Equipment (PPE): Full protective gear is essential, including acid-resistant gloves, a lab coat, and chemical splash goggles. The reaction should always be conducted inside a certified chemical fume hood.

-

Quenching: The reaction mixture must be quenched carefully at the end of the procedure, typically by slowly pouring it over crushed ice to dissipate heat and dilute the strong acids.

-

Product Handling: Nitrated organic compounds should be handled with care as they can be shock-sensitive and thermally unstable.

Below is a conceptual diagram illustrating the formation of the nitronium ion, which is the key reactive species in this process.

Caption: Formation of the nitronium ion electrophile from nitric and sulfuric acids.[1][2][3][4]

References

An In-depth Technical Guide to the Regioselectivity of Dinitration of m-Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the regioselectivity in the dinitration of m-xylene (1,3-dimethylbenzene). The strategic introduction of nitro groups onto an aromatic scaffold is a fundamental transformation in organic synthesis, pivotal in the development of various pharmaceuticals and fine chemicals. Understanding the factors that dictate the position of substitution is paramount for efficient and selective synthesis. This document delves into the mechanistic underpinnings, experimental considerations, and quantitative outcomes of the dinitration of m-xylene.

Introduction: The Significance of Regioselectivity in Aromatic Nitration

Electrophilic aromatic substitution, the cornerstone of arene functionalization, is profoundly influenced by the directing effects of substituents already present on the aromatic ring. In the case of m-xylene, the two methyl groups, being activating and ortho-, para-directing, cooperatively influence the position of incoming electrophiles. While mononitration predominantly yields 4-nitro-m-xylene, forcing conditions to introduce a second nitro group lead to a mixture of dinitro isomers. The precise control of this second nitration step is crucial for isolating the desired dinitrated product, thereby avoiding tedious and costly purification steps.

Mechanistic Pathway of Dinitration

The dinitration of m-xylene proceeds via a stepwise electrophilic aromatic substitution mechanism. The key electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.

Step 1: Mononitration of m-Xylene

The initial nitration of m-xylene is directed by the two methyl groups. The positions ortho and para to each methyl group are activated towards electrophilic attack. The primary products of mononitration are 2-nitro-m-xylene and 4-nitro-m-xylene. Due to steric hindrance from the two adjacent methyl groups at the 2-position, the formation of 4-nitro-m-xylene is significantly favored.

dot

Figure 1: Reaction pathway for the mononitration of m-xylene.

Step 2: Dinitration of Mononitro-m-xylene Intermediates

The subsequent nitration is directed by three substituents: two activating methyl groups and one deactivating nitro group. The nitro group is a strong deactivator and a meta-director.

-

From 4-Nitro-m-xylene: The incoming nitronium ion will preferentially attack the positions that are ortho or para to the methyl groups and meta to the nitro group. This leads to the formation of two primary dinitro isomers: 2,4-dinitro-m-xylene and 4,6-dinitro-m-xylene.

-

From 2-Nitro-m-xylene: Nitration of the minor mononitro isomer can also occur, though its contribution to the final dinitro product mixture is less significant.

dot

Figure 2: Logical flow of dinitration from mononitro intermediates.

Quantitative Analysis of Isomer Distribution

The regioselectivity of the dinitration of m-xylene is highly dependent on the reaction conditions. The use of fuming nitric acid in the presence of a solid acid catalyst like K-10 montmorillonite can lead to significant amounts of dinitrated products. The distribution of the mononitro and dinitro ("over-nitrated") products is sensitive to the hydrocarbon-to-acid ratio and reaction time.[1]

| Entry | Hydrocarbon/HNO₃ Ratio | Time (min) | Mononitro Isomer A (%) | Mononitro Isomer B (%) | Over-nitrated Products (%) |

| 1 | 1:1 | 15 | 15 | 80 | 5 |

| 2 | 1:2 | 15 | 10 | 70 | 20 |

| 3 | 1:3 | 15 | 5 | 55 | 40 |

| 4 | 1:3 (with K-10) | 15 | 2 | 38 | 60 |

| 5 | 1:1 | 30 | 12 | 75 | 13 |

| 6 | 1:2 | 30 | 8 | 65 | 27 |

| 7 | 1:3 | 30 | 4 | 50 | 46 |

| 8 | 1:1 | 45 | 10 | 73 | 17 |

| 9 | 1:2 | 45 | 7 | 62 | 31 |

| 10 | 1:3 | 45 | 3 | 48 | 49 |

| 11 | 1:2 | 90 | 7 | 61 | 32 |

| 12 | 1:3 | 90 | 3 | 47 | 50 |

Table 1: Effects of Reaction Conditions on the Nitration of m-Xylene using Fuming Nitric Acid. [1] Note: Isomer A is likely 2-nitro-m-xylene and Isomer B is 4-nitro-m-xylene. "Over-nitrated products" refers to the mixture of dinitro-m-xylene isomers.

While the exact ratio of 2,4-dinitro-m-xylene to 4,6-dinitro-m-xylene within the "over-nitrated products" fraction is not specified in this particular study, the directing effects of the substituents on the 4-nitro-m-xylene intermediate would suggest the formation of both isomers. Further separation and analysis would be required to quantify their respective yields.

Experimental Protocol: Dinitration of m-Xylene

The following is a representative experimental protocol for the dinitration of m-xylene, based on established nitration procedures for aromatic compounds.[2]

Materials:

-

m-Xylene

-

Fuming Nitric Acid (≥90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated volume of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add the desired molar equivalent of fuming nitric acid to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

-

Nitration Reaction: To the cooled nitrating mixture, add m-xylene dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature between 0-10 °C using the ice bath.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, as indicated by the desired level of dinitration (refer to Table 1 for guidance on reaction times and ratios). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is deemed complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the organic products with dichloromethane (3 x 50 mL).

-

Neutralization and Drying: Combine the organic extracts and wash them with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal and Product Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture containing mononitro and dinitro-m-xylene isomers.

-

Purification: The individual dinitro isomers can be separated from the crude mixture by column chromatography on silica gel or by fractional crystallization.

dot

Figure 3: A generalized experimental workflow for the dinitration of m-xylene.

Conclusion

The dinitration of m-xylene is a regiochemically nuanced transformation governed by the interplay of electronic and steric effects of the substituents on the aromatic ring. While mononitration strongly favors the formation of 4-nitro-m-xylene, subsequent dinitration leads to a mixture of isomers, primarily 2,4-dinitro-m-xylene and 4,6-dinitro-m-xylene. The distribution of these products can be influenced by reaction parameters such as the stoichiometry of the nitrating agent and the reaction time. For researchers and professionals in drug development, a thorough understanding of these principles and access to detailed experimental protocols are essential for the rational design and synthesis of specifically functionalized aromatic building blocks. Further quantitative analysis of the dinitrated isomer ratios under various conditions will be invaluable for optimizing the selective synthesis of desired dinitro-m-xylene derivatives.

References

Theoretical Insights into the Nitration Mechanism of Dimethylbenzenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the nitration mechanism of dimethylbenzenes (xylenes). By leveraging computational chemistry, we explore the factors governing the regioselectivity of this classic electrophilic aromatic substitution reaction. This document is intended to be a comprehensive resource, summarizing key theoretical data, detailing relevant experimental protocols for validation, and visualizing the reaction pathways.

Introduction to Dimethylbenzene Nitration

The nitration of dimethylbenzenes is a fundamental reaction in organic chemistry, yielding nitroxylenes which are valuable intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. The reaction typically proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the nitronium ion (NO₂⁺) acts as the electrophile. The two methyl groups on the benzene ring are activating and ortho-, para-directing, leading to a mixture of isomeric products. Understanding the underlying mechanistic principles that dictate the product distribution is crucial for optimizing reaction conditions and achieving desired regioselectivity.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the reaction pathways, transition state energies, and the role of steric and electronic effects in determining the final isomer ratios.

The Electrophilic Aromatic Substitution Mechanism

The nitration of dimethylbenzenes follows a well-established multi-step mechanism:

-

Generation of the Nitronium Ion: In the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄), nitric acid (HNO₃) is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

-

Formation of the Wheland Intermediate (σ-complex): The electron-rich π-system of the dimethylbenzene ring attacks the nitronium ion. This step is the rate-determining step of the reaction and leads to the formation of a resonance-stabilized carbocation known as the Wheland intermediate or arenium ion. For each dimethylbenzene isomer, the nitronium ion can attack different positions on the ring, leading to various possible Wheland intermediates.

-

Deprotonation and Re-aromatization: A weak base, such as the hydrogensulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring and yields the final nitrated dimethylbenzene product.

The regioselectivity of the reaction is determined by the relative activation energies of the transition states leading to the different Wheland intermediates. Lower activation energies correspond to faster reaction rates and, consequently, a higher yield of the corresponding isomer.

Theoretical Studies on the Nitration of Dimethylbenzene Isomers

Computational studies using DFT have been instrumental in elucidating the energetic landscape of the nitration of ortho-, meta-, and para-xylene. These studies calculate the energies of the reactants, transition states, and products for the formation of each possible mononitrated isomer.

Data Presentation: Calculated Activation Energies

The following tables summarize the calculated activation energies (in kcal/mol) for the nitration of each dimethylbenzene isomer at the distinct ring positions. These values are critical for predicting the major and minor products of the reaction.

Table 1: Calculated Activation Energies for the Nitration of o-Xylene

| Position of Attack | Product | Relative Activation Energy (kcal/mol) |

| 3 | 3-Nitro-o-xylene | 0.00 (most favored) |

| 4 | 4-Nitro-o-xylene | +1.2 |

Table 2: Calculated Activation Energies for the Nitration of m-Xylene

| Position of Attack | Product | Relative Activation Energy (kcal/mol) |

| 4 | 4-Nitro-m-xylene | 0.00 (most favored) |

| 2 | 2-Nitro-m-xylene | +2.5 |

| 5 | 5-Nitro-m-xylene | +3.8 |

Table 3: Calculated Activation Energies for the Nitration of p-Xylene

| Position of Attack | Product | Relative Activation Energy (kcal/mol) |

| 2 | 2-Nitro-p-xylene | 0.00 (sole product) |

Note: The activation energies presented are relative to the most favored pathway for each isomer. Absolute values can vary depending on the computational method and basis set used. The general trends in relative energies are consistent across different theoretical studies.

Experimental Protocols for Validation

The theoretical predictions outlined above can be validated through carefully designed experiments. The following protocols describe key experimental methodologies for studying the nitration of dimethylbenzenes.

General Nitration Procedure

Materials:

-

Dimethylbenzene isomer (o-, m-, or p-xylene)

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (or other suitable solvent)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, cool the dimethylbenzene isomer dissolved in dichloromethane in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 or 1:2 molar ratio with respect to the dimethylbenzene) to the reaction flask while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5°C) for a specified time (e.g., 30-60 minutes).

-

Quench the reaction by carefully pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-